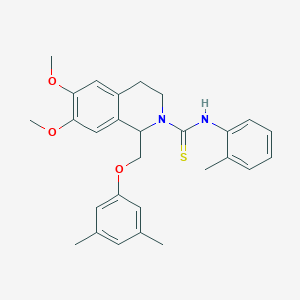

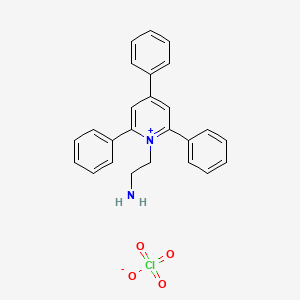

![molecular formula C14H13NO6 B2380539 Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate CAS No. 406470-84-6](/img/structure/B2380539.png)

Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate” is a complex organic compound. While there is limited information available specifically on this compound, it is related to the class of furan-based compounds . Furan-based compounds have been identified as promising antimycobacterial agents that can interfere with iron homeostasis .

Synthesis Analysis

The synthesis of similar furan-based compounds has been described in the literature . For instance, the preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate involved analysis by 1H-NMR, 13C-NMR, HRMS, and SC-XRD . Another method involves the use of sulfur ylides and alkynes .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Single Crystal X-Ray Diffraction (SC-XRD) . All bond lengths, valence angles, and torsional angles are within the expected limits .Chemical Reactions Analysis

The chemical reactions involving similar furan-based compounds have been studied . For example, the reaction of sulfur ylides and alkynes has been applied in the synthesis of furan derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the packing of molecules in the crystal structure of a related compound is governed by van der Waals interactions between the aromatic rings of adjacent molecules .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Methyl 5-phenoxy-2-furancarboxylates, including Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate, are synthesized from methyl 5-nitro-2-furan-carboxylate via nucleophilic substitution reactions. This synthesis has been a subject of study to understand the chemical properties and reactions of furan derivatives (Tanaka, Usui, & Shimadzu, 1981).

Applications in Organic Synthesis

- The compound has been utilized in the Diels−Alder reaction for preparing substituted anilines. This reaction is notable for its high regioselectivity, which is significant in organic chemistry for synthesizing complex molecules (Padwa, Dimitroff, Waterson, & Wu, 1997).

Structural Analysis and Antimycobacterial Potential

- Structural analysis of 5-Phenyl-furan-2-carboxylic acids, including fluorinated ester derivatives, has shown that these compounds are promising as antimycobacterial agents. This highlights their potential in medicinal chemistry and drug development (Mori et al., 2022).

Role in Heterocyclic Chemistry Research

- The compound has been instrumental in understanding nucleophilic substitution reactions in heterocyclic chemistry. This research is essential for developing new synthetic methodologies and understanding reaction mechanisms (Shimadzu, Ishikawa, Yamamoto, & Tanaka, 1986).

Exploration of Antimicrobial Properties

- Studies have shown that derivatives of Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Verbitskiy, Baskakova, Rusinov, & Charushin, 2021).

Wirkmechanismus

Zukünftige Richtungen

The future research directions could involve further exploration of the antimycobacterial properties of furan-based compounds . Additionally, more detailed studies on the synthesis, molecular structure, chemical reactions, mechanism of action, and safety of “Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate” could be beneficial.

Eigenschaften

IUPAC Name |

methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6/c1-9-3-5-12(11(7-9)15(17)18)20-8-10-4-6-13(21-10)14(16)19-2/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHBZZDZKULWDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319719 |

Source

|

| Record name | methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26666413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate | |

CAS RN |

406470-84-6 |

Source

|

| Record name | methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

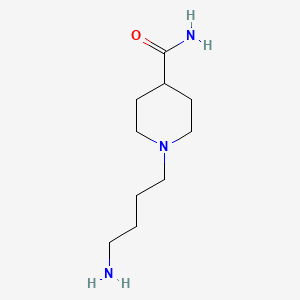

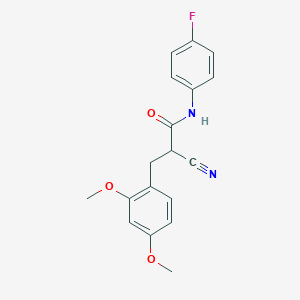

![methyl (4-{[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2380458.png)

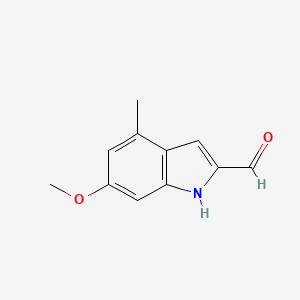

![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B2380460.png)

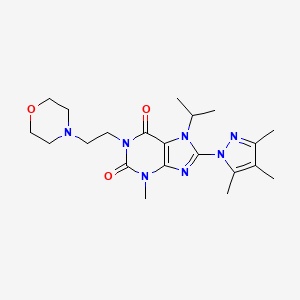

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2380472.png)

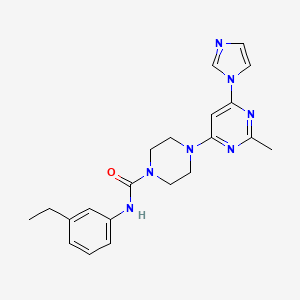

![3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2380474.png)

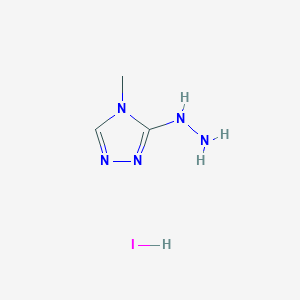

![1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2380478.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2380479.png)